3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridinone core. It features a bromine atom at the 3-position and a 3-fluorophenyl group at the 1-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a building block for various chemical entities. Its unique structure allows for enhanced biological activity and reactivity due to the presence of both bromine and fluorine substituents, which can influence interactions with biological targets and other reagents.
The compound can be sourced from chemical suppliers specializing in fine chemicals and heterocycles. It falls under the classification of pyridinones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's chemical identifier is CAS Number 1711244-00-6.
The synthesis of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one typically involves several key steps:
The molecular formula for 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is . The structure consists of:
The compound's molecular weight is approximately 264.09 g/mol, and it exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one can participate in various chemical reactions:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or novel properties.
The mechanism of action of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one varies depending on its application:
Relevant data regarding its reactivity include susceptibility to nucleophilic attack at the bromine site and potential for oxidation at the pyridinone nitrogen.
3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one has several significant applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, offering pathways for innovation in drug development and materials science.
Halogenated pyridinones represent a structurally distinctive class of heterocyclic compounds gaining prominence in precision drug discovery. Characterized by a six-membered aromatic ring containing nitrogen and a conjugated carbonyl group, the pyridin-2(1H)-one core provides a versatile pharmacophore. Its incorporation of halogens—particularly bromine and fluorine—confers tailored electronic properties and enhances target binding specificity through steric and electronic modulation. The scaffold’s utility spans anticancer, antimicrobial, and anti-inflammatory agents, exemplified by its integration into protease inhibitors, kinase blockers, and G-protein-coupled receptor (GPCR) modulators [5] [10].
Structural Features and Drug Design Advantages:
Table 1: Comparative Bioactivity of Halogenated Pyridinone Derivatives
Compound | Target | Activity (IC₅₀) | Key Structural Features |
---|---|---|---|
3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one | PDE4D* | 3.5 nM | meta-F, C3-Br |
Riociguat (Adempas®) | sGC stimulator | 100 nM | Pyrimido-pyridinone core |
CRTh2 antagonists | Prostaglandin D₂ receptor | <50 nM | Di/tri-halogenated biaryls |
Recent synthetic advances enable regioselective functionalization of this scaffold. Metal-catalyzed cross-coupling (e.g., Suzuki reactions) allows C-C bond formation at C4/C5 positions, while electrophilic bromination favors C3 due to inherent electron deficiency [3] [5]. Microwave-assisted and flow-chemistry methods further enhance efficiency, achieving yields >78% in pyridinone N-arylation and halogenation [3].
The bioactivity of 3-bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is critically governed by its meta-fluorophenyl and C3-bromine motifs. This configuration leverages orthogonal physicochemical effects:
Quantum Mechanical Analysis:Density functional theory (DFT) calculations reveal synergistic polarization:
Table 2: Impact of Halogen Position on Bioactivity
Compound | Fluorine Position | Bromine Position | PDE4D IC₅₀ (nM) | Selectivity (vs. PDE4B) |
---|---|---|---|---|
3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one | meta | C3 | 3.5 | 85-fold |
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one | ortho | C3 | 48 | 12-fold |
5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one | meta | C5 | 210 | 3-fold |
Structure-activity relationship (SAR) studies highlight stringent positional requirements. Ortho-fluorine introduction induces steric clash in UCR2-binding domains, reducing PDE4D affinity 14-fold relative to the meta-isomer [3] [10]. Similarly, C5 bromination diminishes activity due to suboptimal halogen bonding geometry. In CRTh2 antagonists, only compounds with meta-substituted fluorophenyl and C3/C5 halogens showed sub-μM activity, validating this synergy .
Synthetic Control Strategies:Regioselective installation of halogens demands precise protocols:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9